molecular formula C7H15NO B1313632 N-ethyltetrahydro-2H-pyran-4-amine CAS No. 211814-15-2

N-ethyltetrahydro-2H-pyran-4-amine

Cat. No.: B1313632
CAS No.: 211814-15-2
M. Wt: 129.2 g/mol
InChI Key: MRBDURJWQDYZGN-UHFFFAOYSA-N
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Description

N-ethyltetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydro-2H-pyran, featuring an ethyl group attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Reduction of Pyran-4-one: One common synthetic route involves the reduction of pyran-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Amination of Tetrahydro-2H-pyran: Another method is the amination of tetrahydro-2H-pyran using ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: The compound can be reduced further to produce simpler amines.

  • Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents such as halides (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

  • Oxidation: Pyran-4-one derivatives.

  • Reduction: Simpler amines such as ethylamine.

  • Substitution: Various substituted pyran derivatives.

Scientific Research Applications

N-ethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which N-ethyltetrahydro-2H-pyran-4-amine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tetrahydro-2H-pyran-4-amine: Lacks the ethyl group.

  • N-methyltetrahydro-2H-pyran-4-amine: Has a methyl group instead of an ethyl group.

  • N-propyltetrahydro-2H-pyran-4-amine: Has a propyl group instead of an ethyl group.

Uniqueness: N-ethyltetrahydro-2H-pyran-4-amine is unique due to its ethyl group, which influences its chemical reactivity and physical properties compared to its analogs. This ethyl group can enhance the compound's solubility and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

N-ethyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBDURJWQDYZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449950
Record name N-ethyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211814-15-2
Record name N-ethyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 211814-15-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C. and with efficient cooling, 51 g (0.5 mol) of conc. sulfuric acid were added dropwise to a solution of 105 g (2.3 mol) of ethylamine in 0.5 l of methanol. 50 g (0.5 mol) of tetrahydro-2H-pyran-4-one and 18.8 g (0.3 mol) of sodium cyanoborhydride were then added successively. After 16 hours at room temperature, the methanol was distilled off, an excess of 10% strength aqueous sodium hydroxide solution was added and the aqueous phase was extracted three times with dichloromethane. The combined organic phases were washed neutral with water, dried over magnesium sulfate and filtered and the residue was distilled. Bp. 76-82° C. (20 mbar), yield 24 g. 1H NMR (250 MHz, in CDCl3): δ=0.86 (s, 1H), 1.13 (t, 3H), 1.40 (dq, 2H), 1.84 (m, 2H), 2.68 (m, 3H), 3.40 (dt, 2H), 3.98 (m, 2H).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Two

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